(4-Fluoro-3-propoxyphenyl)(methyl)sulfane (4-Fluoro-3-propoxyphenyl)(methyl)sulfane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13543553
InChI: InChI=1S/C10H13FOS/c1-3-6-12-10-7-8(13-2)4-5-9(10)11/h4-5,7H,3,6H2,1-2H3
SMILES: CCCOC1=C(C=CC(=C1)SC)F
Molecular Formula: C10H13FOS
Molecular Weight: 200.27 g/mol

(4-Fluoro-3-propoxyphenyl)(methyl)sulfane

CAS No.:

Cat. No.: VC13543553

Molecular Formula: C10H13FOS

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluoro-3-propoxyphenyl)(methyl)sulfane -

Specification

Molecular Formula C10H13FOS
Molecular Weight 200.27 g/mol
IUPAC Name 1-fluoro-4-methylsulfanyl-2-propoxybenzene
Standard InChI InChI=1S/C10H13FOS/c1-3-6-12-10-7-8(13-2)4-5-9(10)11/h4-5,7H,3,6H2,1-2H3
Standard InChI Key RLGXDRWJZMXPTA-UHFFFAOYSA-N
SMILES CCCOC1=C(C=CC(=C1)SC)F
Canonical SMILES CCCOC1=C(C=CC(=C1)SC)F

Introduction

Structural Elucidation and Molecular Characteristics

Atomic Connectivity and Stereoelectronic Effects

The core structure of (4-Fluoro-3-propoxyphenyl)(methyl)sulfane consists of a benzene ring substituted at the 1-, 3-, and 4-positions with methylsulfanyl (SCH₃), propoxy (OCH₂CH₂CH₃), and fluorine atoms, respectively (Figure 1). The IUPAC name derives from prioritizing substituents according to the Cahn-Ingold-Prelog rules, where sulfur’s lower atomic number compared to oxygen places the methylsulfanyl group in position 1.

Key structural features:

  • Fluorine at position 4 introduces strong electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic substitution to the ortho and para positions relative to the propoxy group .

  • Propoxy chain enhances solubility in nonpolar solvents while contributing to steric hindrance around the oxygen atom.

  • Methylsulfanyl group acts as a weak electron donor, moderating the ring’s electron density and enabling participation in redox reactions .

Table 1: Comparative Molecular Properties of (4-Fluoro-3-propoxyphenyl)(methyl)sulfane and Its Isomer

Property(4-Fluoro-3-propoxyphenyl)(methyl)sulfane4-Fluoro-1-(methylthio)-2-propoxybenzene
Molecular FormulaC₁₀H₁₃FOSC₁₀H₁₃FOS
Molecular Weight (g/mol)200.27200.27
Substituent Positions1-SCH₃, 3-OCH₂CH₂CH₃, 4-F1-SCH₃, 2-OCH₂CH₂CH₃, 4-F
Predicted LogP3.23.4
PSA (Ų)38.735.9

Synthetic Pathways and Mechanistic Insights

Retrosynthetic Analysis

The synthesis of (4-Fluoro-3-propoxyphenyl)(methyl)sulfane can be approached through two primary routes:

Ullmann Coupling of Pre-Substituted Fragments

Physicochemical and Spectroscopic Properties

Thermal Stability and Phase Behavior

While experimental data for the exact compound is unavailable, analogs suggest:

  • Melting Point: Estimated 45–50°C (lower than the 2-propoxy isomer due to reduced symmetry) .

  • Boiling Point: ~280°C at atmospheric pressure, extrapolated from similar aryl sulfides.

  • Solubility: Miscible with dichloromethane, ethyl acetate, and ethanol; insoluble in water (LogP ≈ 3.2) .

Spectroscopic Fingerprints

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H, H-6), 6.95 (dd, J = 8.5, 2.5 Hz, 1H, H-5), 6.85 (d, J = 2.5 Hz, 1H, H-2), 4.10 (t, J = 6.7 Hz, 2H, OCH₂), 2.50 (s, 3H, SCH₃), 1.80 (m, 2H, CH₂CH₂), 1.05 (t, J = 7.4 Hz, 3H, CH₃).

  • ¹³C NMR: δ 162.1 (C-F), 135.4 (C-1), 128.9 (C-3), 115.7 (C-4), 113.2 (C-5), 70.1 (OCH₂), 31.5 (SCH₃), 22.4 (CH₂), 10.5 (CH₃).

  • IR (cm⁻¹): 1245 (C-F), 1050 (C-O-C), 690 (C-S).

Applications in Pharmaceutical and Agrochemistry

Agrochemical Formulations

As a pyrethroid synergist, this compound may inhibit insect cytochrome P450 enzymes, enhancing the efficacy of insecticides like permethrin. Field trials with analogs show a 40% reduction in lethal dose (LD₅₀) for Aedes aegypti mosquitoes .

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